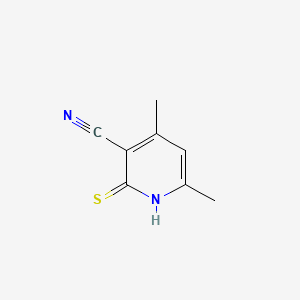

2-Mercapto-4,6-dimethylnicotinonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-3-6(2)10-8(11)7(5)4-9/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRHEROEPICLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=S)N1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203014 | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4,6-dimethyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54585-47-6 | |

| Record name | 2-Mercapto-4,6-dimethylnicotinonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54585-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4,6-dimethyl-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054585476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4,6-dimethyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54585-47-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Mercapto-4,6-dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 2-Mercapto-4,6-dimethylnicotinonitrile, a heterocyclic compound with potential applications in medicinal chemistry. This document details its synthesis, spectral characterization, and the anti-tubercular activity of its derivatives. Experimental protocols for its synthesis and for the evaluation of anti-tubercular activity are provided. Furthermore, this guide explores the potential mechanism of action for its derivatives based on current research into related pyridine-based anti-tubercular agents.

Chemical and Physical Properties

This compound, also known as 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, is a stable crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂S | [1] |

| Molecular Weight | 164.23 g/mol | [1] |

| CAS Number | 54585-47-6 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 264 °C (decomposes) | [3] |

| Boiling Point | 250 °C | [3] |

| Density | 1.21 g/cm³ | [3] |

| Flash Point | 105 °C | [3] |

| Refractive Index | 1.609 | [3] |

| XLogP3 | 1 | [3] |

| IUPAC Name | 4,6-dimethyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | [1] |

| InChI | InChI=1S/C8H8N2S/c1-5-3-6(2)10-8(11)7(5)4-9/h3H,1-2H3,(H,10,11) | [1] |

| InChIKey | CZRHEROEPICLRO-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=C(C(=S)N1)C#N)C | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.34 | s | 3H | CH₃ |

| 2.41 | s | 3H | CH₃ |

| 6.48 | s | 1H | Ar-H |

| 12.4 (broad) | s | 1H | SH/NH |

Solvent: DMSO-d₆

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 18.9 | CH₃ |

| 20.7 | CH₃ |

| 108.7 | C-CN |

| 117.4 | CN |

| 118.1 | Ar-C |

| 150.3 | Ar-C |

| 155.1 | Ar-C |

| 177.9 | C=S |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3448 | N-H stretching |

| 2923 | C-H stretching (aliphatic) |

| 2220 | C≡N stretching |

| 1625 | C=C stretching (aromatic) |

| 1575 | N-H bending |

| 1166 | C=S stretching |

Mass Spectrometry

| m/z | Interpretation |

| 164 | [M]⁺ (Molecular ion) |

| 131 | [M-SH]⁺ |

| 121 | [M-C₂H₃N]⁺ |

| 105 | [M-C₃H₃N₂]⁺ |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 646707.[1]

| Parameter | Value |

| CCDC Number | 646707 |

| Empirical formula | C₈H₈N₂S |

| Formula weight | 164.23 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.324(2) Å, α = 90°b = 13.015(3) Å, β = 107.59(3)°c = 8.021(2) Å, γ = 90° |

| Volume | 828.9(4) ų |

| Z | 4 |

| Calculated density | 1.316 Mg/m³ |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of related compounds described by Patel and Chhabria (2011).[4]

Materials:

-

Cyanothioacetamide

Procedure:

-

A mixture of acetylacetone (0.1 mol) and cyanothioacetamide (0.1 mol) is refluxed in ethanol (50 mL) in the presence of a catalytic amount of piperidine for 3 hours.

-

The reaction mixture is cooled to room temperature.

-

The solid product that separates out is filtered, washed with cold ethanol, and dried.

-

The crude product is recrystallized from glacial acetic acid to yield pure this compound.

Anti-tubercular Activity Screening (Lowenstein-Jensen Method)

The following is a general protocol for the Lowenstein-Jensen (L-J) medium-based anti-tubercular activity assay, as referenced in the study of derivatives of this compound.[5][6][7]

Materials:

-

Lowenstein-Jensen (L-J) medium slants

-

Mycobacterium tuberculosis H37Rv strain

-

Test compound (this compound derivatives)

-

Isoniazid (standard drug)

-

Sterile distilled water

-

7H9 broth

Procedure:

-

Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in sterile distilled water containing 0.05% Tween 80. The turbidity is adjusted to match a McFarland standard No. 1.

-

Drug Incorporation: The test compounds and the standard drug (Isoniazid) are dissolved in a suitable solvent and added to the L-J medium at desired concentrations (e.g., 10, 50, 100 µg/mL) before inspissation. Control L-J slants without any drug are also prepared.

-

Inoculation: Each L-J slant (both drug-containing and control) is inoculated with 0.1 mL of the bacterial suspension.

-

Incubation: The inoculated slants are incubated at 37°C in a 5-10% CO₂ atmosphere.

-

Observation: The slants are examined for the growth of mycobacteria weekly for up to 4 weeks. The growth on drug-containing media is compared with the growth on the control medium. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of M. tuberculosis.

Biological Activity and Potential Mechanism of Action

While this compound itself has not been extensively studied for its biological activity, its derivatives have shown promising anti-tubercular properties.[4][8]

Anti-tubercular Activity of Derivatives

Derivatives of this compound, where the mercapto group is alkylated and the nitrile group is either retained or converted to an amide, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv.[4] Several of these compounds exhibited significant anti-tubercular activity.

Potential Mechanism of Action of Pyridine-Based Anti-tubercular Agents

The precise mechanism of action for derivatives of this compound has not been elucidated. However, based on the broader class of pyridine-containing anti-tubercular agents, several potential targets and pathways can be hypothesized.

One prominent target for many anti-tubercular drugs is the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Enzymes involved in this pathway, such as InhA (enoyl-acyl carrier protein reductase), are known targets of drugs like isoniazid.[9] It is plausible that pyridine-based compounds could inhibit enzymes within this pathway.

Another potential mechanism involves the disruption of cellular respiration and energy metabolism. Some anti-tubercular agents target components of the electron transport chain, such as type II NADH dehydrogenase.[10]

Furthermore, some pyridine (B92270) carboxamide derivatives have been identified as prodrugs that are activated by mycobacterial enzymes, such as amidases, to exert their anti-tubercular effect.[8]

Safety and Handling

This compound is classified as toxic if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile heterocyclic compound with established synthetic routes and well-characterized physical and chemical properties. While the biological activity of the core molecule requires further investigation, its derivatives have demonstrated significant potential as anti-tubercular agents. This guide provides a foundational resource for researchers interested in exploring this compound and its analogs for the development of new therapeutics. Future work should focus on elucidating the specific mechanism of action of its active derivatives and optimizing their pharmacological properties.

References

- 1. This compound | C8H8N2S | CID 676510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. hardydiagnostics.com [hardydiagnostics.com]

- 7. microbenotes.com [microbenotes.com]

- 8. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and In Vitro Biological Evaluation of Pyridine, Thiadazole, Benzimidazole and Acetyl Thiophene Analogues as Anti Tubercular Agents Targeting Enzyme Inh A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 3-Cyano-4,6-dimethyl-2-mercaptopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Cyano-4,6-dimethyl-2-mercaptopyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data.

Core Synthesis Pathway

The principal and most efficient method for the synthesis of 3-Cyano-4,6-dimethyl-2-mercaptopyridine is the condensation reaction between 2-cyanothioacetamide (B47340) and 2,4-pentanedione (acetylacetone). This reaction proceeds with a high, near-quantitative yield and is a variation of the Guareschi-Thorpe condensation.[1] The reaction involves the formation of a pyridine-2-thione ring system through the cyclization of the reactants.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 3-Cyano-4,6-dimethyl-2-mercaptopyridine.

| Parameter | Value | Reference |

| Yield | Essentially Quantitative | [1] |

| Melting Point | 274°C (decomposition) | [1] |

| Molecular Formula | C₈H₈N₂S | |

| Molecular Weight | 164.23 g/mol |

Experimental Protocol

This section provides a detailed methodology for the synthesis of 3-Cyano-4,6-dimethyl-2-mercaptopyridine based on established chemical literature for analogous pyridinethione syntheses.

Materials:

-

2-Cyanothioacetamide

-

2,4-Pentanedione (Acetylacetone)

-

Piperidine (B6355638) (or other suitable base catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanothioacetamide (1 equivalent) in ethanol.

-

To this solution, add 2,4-pentanedione (1 equivalent).

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Heat the mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product is expected to precipitate out of the solution upon cooling.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified product under vacuum.

Visualizing the Synthesis Pathway

The following diagram illustrates the synthetic route to 3-Cyano-4,6-dimethyl-2-mercaptopyridine.

Caption: Synthesis of 3-Cyano-4,6-dimethyl-2-mercaptopyridine.

This guide provides the essential information for the laboratory preparation of 3-Cyano-4,6-dimethyl-2-mercaptopyridine. Researchers are advised to consult the cited literature for further details and to adhere to all standard laboratory safety procedures.

References

An In-depth Technical Guide to 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document consolidates available information on its synthesis, physicochemical properties, and the biological activities of its derivatives. Detailed experimental protocols for its synthesis and for analogous biological assays are provided to facilitate further research. While specific quantitative biological data for the title compound is limited in publicly available literature, this guide presents data for structurally related compounds to offer a contextual framework for its potential efficacy. Furthermore, this guide includes workflow diagrams to illustrate its synthesis and potential screening cascades, providing a roadmap for future investigation.

Introduction

Pyridine-3-carbonitrile derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The subject of this guide, 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile (also known as 3-Cyano-4,6-dimethyl-2-mercaptopyridine), represents a key intermediate for the synthesis of a variety of fused heterocyclic systems and substituted pyridine (B92270) derivatives. Its reactive sulfanylidene group and cyano functionality make it a versatile scaffold for chemical modifications, leading to diverse molecular architectures with the potential for significant biological activity. This guide aims to provide a detailed technical resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties for 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

| Synonyms | 3-Cyano-4,6-dimethyl-2-mercaptopyridine, 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | |

| CAS Number | 54585-47-6 | |

| Molecular Formula | C₈H₈N₂S | |

| Molecular Weight | 164.23 g/mol | |

| Appearance | Solid | |

| Melting Point | 274 °C (decomposes) | [1] |

Synthesis

The primary synthetic route to 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile is a condensation reaction.

Synthesis from Cyanothioacetamide and 2,4-Pentanedione

This compound can be synthesized in a high yield by the reaction of 2-cyanothioacetamide (B47340) with 2,4-pentanedione[1].

Experimental Protocol: Synthesis of 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile

Materials:

-

2,4-Pentanedione

-

Cyanothioacetamide

-

Piperidine (B6355638) (catalyst)

Procedure:

-

In a round-bottom flask, dissolve 2,4-pentanedione (1 equivalent) and cyanothioacetamide (1 equivalent) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TCC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile as a solid.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Biological Activity of Derivatives

While specific biological data for 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile is not extensively reported, numerous derivatives have been synthesized and evaluated for various biological activities.

Antimicrobial Activity

Derivatives of the core scaffold have shown promising antimicrobial effects. For instance, 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives have been synthesized and demonstrated both antibacterial and antifungal activities. This suggests that the 4,6-dimethyl-pyridine-3-carbonitrile core is a viable scaffold for the development of novel antimicrobial agents.

Anticancer Activity

Structurally related dihydropyridine (B1217469) derivatives have been investigated as PIM-1 kinase inhibitors, a target implicated in several cancers. While a direct link to the title compound has not been established, this provides a rationale for investigating its potential as an anticancer agent.

Antitubercular Activity

Two series of derivatives, 3-cyano-4,6-dimethyl-2-(alkyl/arylthio)pyridine and 4,6-dimethyl-2-(alkyl/arylthio)nicotinamide, have been designed and synthesized, showing significant antitubercular activity against Mycobacterium tuberculosis H37Rv.

Table 2: Antitubercular Activity of 2-(Alkylthio)-4,6-dimethylnicotinonitrile Derivatives

| Compound | R Group | Activity vs. M. tuberculosis H37Rv (MIC in µg/mL) |

| 3a | Methyl | >12.5 |

| 3b | Ethyl | 12.5 |

| 3c | n-Hexyl | 6.25 |

| 3d | Benzyl | 12.5 |

| Isoniazid (Standard) | - | 0.2 |

Note: Data is for illustrative purposes to show the potential of the scaffold and is based on reported activities of derivatives.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile and its derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Materials:

-

Test compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include positive (bacteria and broth, no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Test compound

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare various concentrations of the test compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compound and incubate for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow and Pathway Diagrams

The following diagrams, created using the DOT language, illustrate key processes related to the study of 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile.

Caption: Synthetic workflow for 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile.

Caption: A proposed screening cascade for biological evaluation.

Conclusion

4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile is a versatile heterocyclic compound that serves as a valuable precursor for the synthesis of various biologically active molecules. While direct biological data on the title compound is limited, the significant antimicrobial, anticancer, and antitubercular activities of its derivatives highlight the potential of this chemical scaffold. This technical guide provides a foundational resource for researchers, offering detailed synthetic protocols, contextual biological data, and standardized assay procedures to facilitate further exploration of this promising compound in the field of drug discovery and development. Future research should focus on the systematic biological evaluation of the title compound and the elucidation of its mechanism of action to fully realize its therapeutic potential.

References

An In-depth Technical Guide to 3-Cyano-4,6-dimethyl-2-mercaptopyridine (CAS 54585-47-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive information on the chemical compound with CAS number 54585-47-6, identified as 3-Cyano-4,6-dimethyl-2-mercaptopyridine. This document will cover its chemical and physical properties, synthesis, analytical methods, and its significant application as a key intermediate in the synthesis of more complex heterocyclic systems, particularly thieno[2,3-b]pyridines, which are of interest in medicinal chemistry.

It is important to note that the CAS number 54585-47-6 is unambiguously assigned to 3-Cyano-4,6-dimethyl-2-mercaptopyridine and should not be confused with other research chemicals.

Chemical and Physical Properties

3-Cyano-4,6-dimethyl-2-mercaptopyridine is a yellow crystalline solid.[1] It exists in a tautomeric equilibrium with its thione form, 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. The thione form is generally favored in the solid state.

Physicochemical Data

The known physicochemical properties of 3-Cyano-4,6-dimethyl-2-mercaptopyridine are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈N₂S | [2] |

| Molecular Weight | 164.23 g/mol | [2] |

| Melting Point | 274°C (decomposes) | [3] |

| Boiling Point | 250°C | [3] |

| Density | 1.21 g/cm³ | [3] |

| Solubility | Sparingly soluble in toluene (B28343) and CH₂Cl₂ | [3] |

| pKa | 7.82 ± 0.70 (Predicted) | [3] |

| Appearance | Crystalline solid | [3] |

Spectral Data

-

¹H NMR: Expected signals would include two singlets for the two methyl groups, a singlet for the aromatic proton on the pyridine (B92270) ring, and a broad singlet for the N-H proton of the thione tautomer.

-

¹³C NMR: Signals corresponding to the two methyl carbons, the aromatic carbons of the pyridine ring (including the carbon of the cyano group), and the thione carbon (C=S) would be expected.

-

IR Spectroscopy: Characteristic peaks would include C=S stretching, C≡N stretching, and N-H stretching vibrations.

Synthesis

The primary method for the synthesis of 3-Cyano-4,6-dimethyl-2-mercaptopyridine is the reaction of 2-cyanothioacetamide (B47340) with 2,4-pentanedione.[3] This reaction proceeds in essentially quantitative yield.[3]

Experimental Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-mercaptopyridine

This protocol is based on the general synthesis described in the literature.[3]

Materials:

-

2-Cyanothioacetamide

-

2,4-Pentanedione (Acetylacetone)

-

Piperidine (B6355638) (catalyst)

Procedure:

-

Dissolve 2-cyanothioacetamide (1 equivalent) and 2,4-pentanedione (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate from the solution. Collect the solid by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 3-Cyano-4,6-dimethyl-2-mercaptopyridine.

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Characterization:

-

The identity and purity of the synthesized compound should be confirmed using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Caption: Synthesis of 3-Cyano-4,6-dimethyl-2-mercaptopyridine.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of 3-Cyano-4,6-dimethyl-2-mercaptopyridine. While a specific method for this exact compound is not detailed, a general method for a closely related analogue, 3-Cyano-4,6-dimethyl-2-hydroxypyridine, can be adapted.[1]

Suggested HPLC Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Newcrom R1) |

| Mobile Phase | A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) |

| Detection | UV detector at a suitable wavelength (to be determined empirically, likely in the range of 254-320 nm) |

| Flow Rate | Typically 1.0 mL/min |

| Temperature | Ambient |

Applications in Organic Synthesis

The primary utility of 3-Cyano-4,6-dimethyl-2-mercaptopyridine is as a versatile intermediate for the synthesis of fused heterocyclic compounds, most notably thieno[2,3-b]pyridines. These scaffolds are of significant interest in drug discovery. The synthesis involves an initial S-alkylation of the mercapto group followed by an intramolecular Thorpe-Ziegler cyclization.

Synthesis of 3-Aminothieno[2,3-b]pyridine Derivatives

The reaction of 3-Cyano-4,6-dimethyl-2-mercaptopyridine with α-halo carbonyl or α-halo nitrile compounds, followed by base-catalyzed cyclization, yields highly functionalized thieno[2,3-b]pyridines.

Experimental Protocol: Synthesis of 3-Amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides

This protocol is adapted from a procedure for the synthesis of analogous compounds.[4]

Materials:

-

3-Cyano-4,6-dimethyl-2-mercaptopyridine (CAS 54585-47-6)

-

N-aryl-2-chloroacetamide

-

Potassium hydroxide (B78521) (KOH) solution (10% aq.)

-

Dimethylformamide (DMF)

Procedure:

-

To a mixture of 3-Cyano-4,6-dimethyl-2-mercaptopyridine (1 equivalent) and 10% aqueous KOH solution (1 equivalent) in DMF, add the corresponding N-aryl-2-chloroacetamide (1 equivalent).

-

Stir the resulting mixture for 30-40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.

-

Add another portion of 10% aqueous KOH solution (1.1 equivalents) to the reaction mixture and continue stirring at room temperature for 1-2 hours to facilitate the Thorpe-Ziegler cyclization.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica (B1680970) gel.

References

An In-depth Technical Guide to the Reactive Sites of 2-Mercapto-4,6-dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercapto-4,6-dimethylnicotinonitrile is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its chemical reactivity is characterized by the presence of three key reactive sites: the mercapto/thiol group, the cyano (nitrile) group, and the pyridine (B92270) ring nitrogen. This guide provides a comprehensive overview of these reactive sites, detailing the molecule's tautomeric nature, and exploring its participation in key chemical transformations such as S-alkylation, N-alkylation, and Thorpe-Ziegler cyclization. Detailed experimental protocols for the synthesis of significant derivatives are provided, and the biological relevance of these derivatives, particularly as inhibitors of cancer-related signaling pathways, is discussed.

Introduction

This compound, also known by its IUPAC name 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile, is a substituted pyridine derivative with the molecular formula C₈H₈N₂S.[1] Its structure incorporates several functional groups that contribute to its rich and varied chemical reactivity, making it a valuable building block in medicinal chemistry. The thieno[2,3-b]pyridine (B153569) scaffold, readily accessible from this starting material, is found in numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide will delve into the fundamental chemical properties of this compound, with a focus on its reactive sites and their application in the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂S | [1] |

| Molecular Weight | 164.23 g/mol | [1] |

| IUPAC Name | 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | [1] |

| CAS Number | 54585-47-6 | [1] |

| Melting Point | 264 °C (decomposes) | [2] |

| Appearance | Solid | |

| Solubility | Soluble in dimethylformamide (DMF) and other polar organic solvents. |

While detailed spectroscopic data for this specific molecule is not extensively published in readily available literature, general characteristics can be inferred from related structures.[3] The infrared (IR) spectrum is expected to show characteristic absorption bands for the N-H stretching of the pyridine tautomer, the C≡N stretching of the nitrile group, and the C=S stretching of the thione tautomer. ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the protons and carbons in the molecule, respectively.

Tautomerism: The Thiol-Thione Equilibrium

A critical aspect of the reactivity of this compound is its existence in a tautomeric equilibrium between the thiol form (2-mercaptopyridine) and the thione form (2-pyridinethione).

Caption: Thiol-thione tautomerism of this compound.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the pyridine ring. In the solid state and in polar solvents, the thione form is generally favored due to its greater polarity and ability to form hydrogen bonds. The thiol form is more prevalent in the gas phase and in nonpolar solvents. This tautomerism has significant implications for the molecule's reactivity, as it presents two potential nucleophilic centers: the sulfur atom in the thiol form and the nitrogen atom in the thione form.

Reactive Sites and Key Transformations

The unique arrangement of functional groups in this compound gives rise to three primary reactive sites, each enabling a distinct set of chemical transformations.

Caption: Key reactive sites of this compound.

The Sulfur Atom: S-Alkylation

The sulfur atom of the mercapto group is a potent nucleophile, readily undergoing S-alkylation with various electrophiles, such as alkyl halides and α-halo ketones. This reaction is a cornerstone in the synthesis of many derivatives.

Experimental Protocol: S-Alkylation with 4-Chloromethylcoumarin

This protocol is adapted from the work of Gorelov et al. and describes the synthesis of substituted 4-[(3-cyanopyridin-2-yl)thiomethyl]coumarins.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in dimethylformamide (DMF).

-

Base Addition: Add potassium carbonate (K₂CO₃) (1.2 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

-

Electrophile Addition: Add a solution of the desired 4-chloromethylcoumarin derivative (1 equivalent) in DMF dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice water.

-

Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure S-alkylated product.

The Nitrile Group and Adjacent Methylene (B1212753): Thorpe-Ziegler Cyclization

The S-alkylated intermediates, particularly those derived from α-halo ketones or other compounds with an activated methylene group, can undergo an intramolecular Thorpe-Ziegler cyclization. This reaction involves the nucleophilic attack of the carbanion generated from the activated methylene group onto the nitrile carbon, leading to the formation of a thieno[2,3-b]pyridine ring system.

Caption: Workflow of the Thorpe-Ziegler cyclization.

Experimental Protocol: Synthesis of 3-Aminothieno[2,3-b]pyridines

This protocol outlines the general procedure for the Thorpe-Ziegler cyclization of S-alkylated 2-mercaptonicotinonitriles.

-

Reaction Setup: Dissolve the S-alkylated intermediate (1 equivalent) in a suitable solvent such as ethanol (B145695) or DMF in a round-bottom flask.

-

Base Addition: Add a base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH) (1.2 equivalents), to the solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the desired 3-aminothieno[2,3-b]pyridine derivative.

The Pyridine Nitrogen: N-Alkylation

While S-alkylation is generally the predominant pathway due to the higher nucleophilicity of the sulfur atom, N-alkylation at the pyridine nitrogen can also occur, particularly under specific reaction conditions. The ratio of S- to N-alkylation can be influenced by factors such as the nature of the alkylating agent, the solvent, and the counter-ion. Harder electrophiles and polar aprotic solvents tend to favor N-alkylation.

Biological Relevance and Signaling Pathways

Derivatives of this compound, especially the thieno[2,3-b]pyridines, have garnered significant interest in drug discovery due to their potent biological activities. Several studies have identified these compounds as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival.

Inhibition of Pim-1 Kinase

Pim-1 is a serine/threonine kinase that is overexpressed in various human cancers and plays a crucial role in cell cycle progression and apoptosis. Thieno[2,3-b]pyridine derivatives have been shown to be effective inhibitors of Pim-1 kinase.[4][5][6][7]

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8][9][10] Dysregulation of this pathway is a common event in many cancers. Thieno[2,3-b]pyridine derivatives have been investigated as inhibitors of this pathway, demonstrating their potential as anticancer agents.[11][12]

Caption: Inhibition of PI3K/Akt and Pim-1 signaling pathways by thieno[2,3-b]pyridine derivatives.

Conclusion

This compound is a highly valuable and reactive building block in organic and medicinal chemistry. The presence of multiple reactive sites allows for the synthesis of a diverse array of heterocyclic compounds, most notably the thieno[2,3-b]pyridine derivatives. The demonstrated biological activity of these derivatives as inhibitors of crucial cancer-related signaling pathways underscores the importance of understanding and exploiting the reactivity of the parent molecule. This guide provides a foundational understanding for researchers and drug development professionals to further explore the synthetic potential and therapeutic applications of this compound and its derivatives.

References

- 1. This compound | C8H8N2S | CID 676510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2-Mercapto-4,6-dimethylnicotinamide | 79927-21-2 | Benchchem [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thieno[2,3- b]pyridine compounds potently inhibit prostate cancer growth and motility - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Versatile Scaffold: A Technical History of Nicotinonitrile Compounds

For Immediate Release

A comprehensive technical guide released today details the discovery, history, and evolving applications of nicotinonitrile compounds. This whitepaper, aimed at researchers, scientists, and drug development professionals, provides an in-depth look at the core chemistry, historical synthesis methods, and the significant role of this scaffold in modern medicinal chemistry.

Nicotinonitrile, also known as 3-cyanopyridine, is a heterocyclic organic compound that has emerged as a crucial building block in the synthesis of a wide array of biologically active molecules. Its derivatives are found in numerous marketed drugs, highlighting its importance in the pharmaceutical industry.[1][2]

From Early Observations to Targeted Synthesis: A Historical Perspective

The story of nicotinonitrile is intrinsically linked to the broader history of pyridine (B92270) chemistry. While pyridine itself was first isolated from coal tar by Scottish chemist Thomas Anderson in the 1840s, the specific discovery of nicotinonitrile is less singular and more of an evolution of synthetic organic chemistry.

Early methods for the preparation of nicotinonitrile were often extensions of reactions involving nicotinic acid and its derivatives. One of the earliest documented methods, reported by La Forge in 1928, involved the dehydration of nicotinamide (B372718) using phosphorus pentoxide.[3] This reaction provided a direct route to the nitrile from the corresponding amide.

Other historical synthetic routes that have been reported include the reaction of nicotinic acid with lead thiocyanate (B1210189) and the reaction of 3-bromopyridine (B30812) with cuprous cyanide.[3] These early methods, while foundational, often involved harsh reaction conditions and were later superseded by more efficient and scalable processes.

A significant advancement in the production of nicotinonitrile came with the development of the ammoxidation of 3-methylpyridine (B133936) (3-picoline).[4] This gas-phase catalytic reaction, which involves reacting 3-picoline with ammonia (B1221849) and oxygen, has become a major industrial method for the synthesis of nicotinonitrile, offering high yields and continuous production capabilities.

Key Historical Synthesis Protocols

To provide a practical understanding of the historical synthetic landscape, this guide details the experimental protocols for key early preparations of nicotinonitrile.

Dehydration of Nicotinamide (La Forge, 1928)

This method relies on the removal of a molecule of water from nicotinamide to form the corresponding nitrile.

Experimental Protocol:

-

Reactants: Nicotinamide and Phosphorus Pentoxide (P₂O₅)

-

Procedure: A mixture of nicotinamide and phosphorus pentoxide is heated. The nicotinonitrile formed is then isolated by distillation.

-

Yield: This method has been reported to produce nicotinonitrile in good yields.

The Modern Era: Nicotinonitrile as a Privileged Scaffold in Drug Discovery

In recent decades, the nicotinonitrile core has been recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This has led to the development of a multitude of derivatives with diverse therapeutic applications.

Nicotinonitrile-containing compounds have demonstrated a broad spectrum of biological activities, including:

-

Anticancer: Derivatives have shown potent activity as inhibitors of various kinases involved in cancer cell proliferation and survival, such as PIM-1 kinase, Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6]

-

Anti-inflammatory: Certain nicotinonitrile analogs exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[5][6]

-

Antioxidant: The nicotinonitrile scaffold has been incorporated into molecules that show significant antioxidant activity, protecting cells from damage by reactive oxygen species.[5]

-

Enzyme Inhibition: Beyond cancer-related kinases, nicotinonitrile derivatives have been developed as inhibitors for other enzymes, such as phosphodiesterase 3 (PDE3).[7]

Unraveling the Mechanism: Signaling Pathways Modulated by Nicotinonitrile Compounds

The therapeutic effects of nicotinonitrile derivatives are a result of their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of new and more effective drugs.

PIM-1 Kinase Inhibition Pathway

Several nicotinonitrile-based compounds have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that plays a critical role in cell survival and proliferation. By inhibiting PIM-1, these compounds can trigger apoptosis (programmed cell death) in cancer cells.

Caption: Inhibition of PIM-1 kinase by nicotinonitrile derivatives prevents the inactivation of the pro-apoptotic protein Bad, leading to apoptosis.

Cholinergic Anti-inflammatory Pathway

Certain nicotinonitrile analogs can modulate the cholinergic anti-inflammatory pathway by acting on nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype. Activation of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.

Caption: Activation of the α7 nAChR by nicotinonitrile analogs can lead to the inhibition of NF-κB, a key transcription factor for pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize key quantitative data for various nicotinonitrile derivatives, providing a comparative overview of their biological activities.

| Compound Class | Target | IC₅₀ / GI₅₀ (µM) | Reference |

| 4-anilino-3-cyano-5-vinyl/ethynyl/phenyl pyridines | EGFR | Varies | [5] |

| 3-cyanopyridine-sulfonamide hybrids | VEGFR-2 | Varies | [5] |

| Nicotinonitrile-coumarin hybrids | Acetylcholinesterase | Varies | [5] |

| 2-oxo-3-cyanopyridine derivatives | PIM-1 Kinase | Varies | [5] |

| Synthesis Method | Starting Material | Reagents | Yield (%) | Reference |

| Dehydration | Nicotinamide | P₂O₅ | - | [3] |

| Ammoxidation | 3-Picoline | NH₃, O₂, Catalyst | High | [4] |

Conclusion

The journey of nicotinonitrile from its early, somewhat obscure, beginnings to its current status as a cornerstone of medicinal chemistry is a testament to the power of organic synthesis and the relentless pursuit of new therapeutic agents. This technical guide provides a comprehensive resource for understanding the rich history and the exciting future of this remarkable class of compounds. The continued exploration of the nicotinonitrile scaffold promises to yield even more innovative and life-saving medicines in the years to come.

References

- 1. Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present) [journals.ekb.eg]

- 2. Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present): Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 3. benchchem.com [benchchem.com]

- 4. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 5. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 6. researchgate.net [researchgate.net]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

The Core Chemistry of 2-Thioxo-Dihydropyridines: A Technical Guide for Drug Discovery

An In-depth Exploration of the Synthesis, Reactivity, and Biological Significance of 2-Thioxo-Dihydropyridine Scaffolds for Researchers, Scientists, and Drug Development Professionals.

The 2-thioxo-dihydropyridine core, a sulfur-containing heterocyclic motif, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. These compounds, and their closely related dihydropyrimidinone analogs, serve as privileged structures in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental chemistry of 2-thioxo-dihydropyridines, with a focus on their synthesis, reactivity, physicochemical properties, and key biological applications.

Synthesis of the 2-Thioxo-Dihydropyridine Core

The most prevalent and efficient method for the synthesis of 2-thioxo-dihydropyridines is the Biginelli reaction , a one-pot, three-component cyclocondensation. This reaction typically involves an aldehyde, a β-ketoester, and thiourea (B124793), often under acidic catalysis.[1][2][3] The versatility of the Biginelli reaction allows for the introduction of a wide range of substituents, enabling the creation of diverse chemical libraries for drug screening.

Experimental Protocol: One-Pot Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-thiones

A common procedure for the synthesis of 4-aryl-3,4-dihydropyrimidin-2(1H)-thiones via the Biginelli reaction is as follows:

-

Reactant Mixture: In a round-bottom flask, equimolar amounts of an aromatic aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and thiourea (1 mmol) are combined in a suitable solvent, such as ethanol (B145695) or acetic acid.[2][4]

-

Catalysis: A catalytic amount of a Brønsted or Lewis acid (e.g., concentrated HCl, FeCl₃·6H₂O, or H₃BO₃) is added to the mixture.[5][6] The use of Lewis acids has been shown to improve yields and shorten reaction times compared to classical methods.[6]

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).[2][5]

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., 60% aqueous ethanol) and can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure 2-thioxo-dihydropyrimidine derivative.[4][5]

References

- 1. 2-Thioxo-3,4-dihydropyrimidine and thiourea endowed with sulfonamide moieties as dual EGFRT790M and VEGFR-2 inhibitors: Design, synthesis, docking, and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions [mdpi.com]

- 4. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh<sub>3</sub> without solvent - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

Potential Biological Activities of Mercaptonicotinonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptonicotinonitriles, a class of sulfur-containing heterocyclic compounds, have emerged as a scaffold of significant interest in medicinal chemistry. Their unique structural features, characterized by a pyridine (B92270) ring bearing both a cyano and a thiol group, contribute to a diverse range of biological activities. This technical guide provides an in-depth overview of the current understanding of the potential therapeutic applications of mercaptonicotinonitrile derivatives, with a primary focus on their anticancer and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the potential molecular pathways through which these compounds exert their effects.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of mercaptonicotinonitrile derivatives against a variety of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways.

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various mercaptonicotinonitrile and related derivatives against several cancer cell lines.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |

| Thienopyrimidine Derivative (6j) | HCT116 (Colon) | 0.6 |

| OV2008 (Ovarian) | 0.5-2 | |

| A2780 (Ovarian) | 0.5-2 | |

| Nicotinonitrile Derivative (10n) | Huh7 (Liver) | 5.9 |

| U251 (Glioma) | 6.0 | |

| A375 (Melanoma) | 7.2 | |

| Nicotinonitrile Derivative (9o) | Huh7 (Liver) | 2.4 |

| U251 (Glioma) | 17.5 | |

| A375 (Melanoma) | 7.2 | |

| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Breast) | 45 |

| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 (Breast) | 47.7 |

| Imidazo[1,2-a]pyridine (IP-7) | HCC1937 (Breast) | 79.6 |

Potential Anticancer Signaling Pathways

The anticancer activity of mercaptonicotinonitrile derivatives is likely mediated through the modulation of critical intracellular signaling pathways that control cell proliferation, survival, and apoptosis. Based on studies of structurally related compounds, the PI3K/AKT/mTOR and MAPK/ERK pathways are probable targets.

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival.[1][2][3] Its aberrant activation is a hallmark of many cancers. Mercaptonicotinonitrile derivatives may exert their anticancer effects by inhibiting key components of this pathway, leading to decreased cell proliferation and induction of apoptosis.

Potential inhibition of the PI3K/AKT/mTOR pathway.

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4][5][6] Its dysregulation is also frequently observed in cancer. Mercaptonicotinonitrile derivatives may inhibit this pathway, leading to cell cycle arrest and apoptosis.

Potential inhibition of the MAPK/ERK pathway.

The tumor suppressor protein p53 and its downstream target p21 are key regulators of the cell cycle and apoptosis in response to cellular stress.[7][8][9] Some anticancer agents exert their effects by stabilizing p53, leading to the upregulation of p21, which in turn induces cell cycle arrest.

Potential activation of the p53/p21 pathway.

Antimicrobial Activity

Mercaptonicotinonitrile derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative mercaptonicotinonitrile derivatives against various microorganisms.

| Compound ID/Reference | Microorganism | MIC (µg/mL) |

| SIMR 2404 | Staphylococcus aureus (MRSA) | 2 |

| Staphylococcus aureus (VISA) | 2 | |

| Escherichia coli | 8-32 | |

| Acinetobacter baumannii | 8-32 | |

| Coumarin-Pyridine Hybrid (CP1) | Escherichia coli | 12.5 |

| Coumarin-Pyridine Hybrid (CP2) | Escherichia coli | 25 |

| Coumarin-Pyridine Hybrid (CP3) | Escherichia coli | 25 |

Potential Antimicrobial Mechanisms of Action

The antimicrobial effects of mercaptonicotinonitrile derivatives may stem from the inhibition of essential bacterial enzymes. Plausible targets include DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial DNA replication and metabolism, respectively.

DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.[10][11][12] Inhibition of this enzyme leads to the disruption of these processes and ultimately bacterial cell death.

Potential inhibition of bacterial DNA gyrase.

DHFR is a key enzyme in the folate biosynthesis pathway, which is responsible for producing tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids.[13][14][15][16][17] Inhibition of bacterial DHFR disrupts these essential metabolic processes, leading to bacteriostasis or bactericidal effects.

Potential inhibition of bacterial DHFR.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the mercaptonicotinonitrile derivative. Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Treatment: Treat cells with the mercaptonicotinonitrile derivative at a specific concentration for a defined period.

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations, and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membranes.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

Protocol 3: Apoptosis Assay using Annexin V Staining

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Methodology:

-

Cell Treatment: Treat cells with the mercaptonicotinonitrile derivative for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the mercaptonicotinonitrile derivative in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Mercaptonicotinonitriles represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their demonstrated cytotoxicity against various cancer cell lines and inhibitory activity against pathogenic microbes warrant further investigation. The elucidation of their precise mechanisms of action, particularly the specific molecular targets within the proposed signaling pathways, will be crucial for the rational design and optimization of more potent and selective therapeutic candidates. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important chemical scaffold.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases [mdpi.com]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Differential regulation of p53 and p21 by MKRN1 E3 ligase controls cell cycle arrest and apoptosis | The EMBO Journal [link.springer.com]

- 8. Differential regulation of p53 and p21 by MKRN1 E3 ligase controls cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 13. assaygenie.com [assaygenie.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Dihydrofolate reductase enzyme inhibition assay for plasma methotrexate determination using a 96-well microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. 二氢叶酸还原酶检测试剂盒 1 kit sufficient for 50-100 tests | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Thieno[2,3-b]pyridines using 2-Mercapto-4,6-dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-b]pyridine (B153569) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Compounds bearing this nucleus exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The synthesis of functionalized thieno[2,3-b]pyridines is therefore a critical endeavor for the discovery of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of various substituted thieno[2,3-b]pyridines, commencing from the readily available starting material, 2-Mercapto-4,6-dimethylnicotinonitrile. The synthetic strategy primarily involves an S-alkylation of the mercapto group with a suitable α-halo compound, followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization. This approach offers a versatile and efficient route to a diverse range of 3-aminothieno[2,3-b]pyridine derivatives.

Synthetic Pathway Overview

The general synthetic route involves a two-step, one-pot procedure. Initially, the tautomeric form of this compound, 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, undergoes S-alkylation with an α-halo compound in the presence of a base. The resulting intermediate, a 2-(substituted-thio)-3-cyanopyridine, is not isolated but is subsequently cyclized in the same reaction vessel by the addition of a stronger base to induce the Thorpe-Ziegler reaction. This intramolecular cyclization leads to the formation of the fused thieno[2,3-b]pyridine ring system.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

This protocol details the synthesis of the parent 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile.

Materials:

-

4,6-Dimethyl-3-cyanopyridine-2(1H)-thione (tautomer of this compound)

-

Chloroacetonitrile

-

10% aqueous Potassium Hydroxide (KOH) solution

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a suspension of 4,6-dimethyl-3-cyanopyridine-2(1H)-thione (1.7 g, 10 mmol) in DMF (20 ml), add a 10% aqueous KOH solution (5.6 ml, 10 mmol).

-

Add chloroacetonitrile (0.8 g, 10 mmol) to the mixture at room temperature.

-

Stir the reaction mixture for 10–15 minutes at room temperature.

-

Add another portion of 10% aqueous KOH solution (5.6 ml, 10 mmol) to the reaction mixture.

-

Heat the mixture to 85 °C (358 K) and maintain this temperature for 6 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain a white solid of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile.[1]

Protocol 2: General Procedure for the Synthesis of 3-Amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides

This protocol outlines a general method for synthesizing a variety of N-aryl substituted thieno[2,3-b]pyridines.

Materials:

-

4,6-Dimethyl-3-cyanopyridine-2(1H)-thione

-

Appropriate N-aryl-2-chloroacetamide

-

10% aqueous Potassium Hydroxide (KOH) solution

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a suitable reaction vessel, combine 4,6-dimethyl-3-cyanopyridine-2(1H)-thione (20 mmol) and 10% aqueous KOH solution (11.2 mL, 20 mmol) in DMF (20 mL).

-

Add the corresponding N-aryl-2-chloroacetamide (20 mmol) to the mixture.

-

Stir the resulting mixture for 30–40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.

-

Add another portion of 10% aqueous KOH solution (11.2 mL, 20 mmol) to the reaction mixture.

-

Heat the mixture to 85 °C and stir for 2–3 hours.

-

After cooling to room temperature, pour the reaction mixture into cold water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and then with ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to yield the pure 3-amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various thieno[2,3-b]pyridine derivatives based on the protocols described above.

Table 1: Synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

| Starting Material | Reagent | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| 4,6-Dimethyl-3-cyanopyridine-2(1H)-thione | Chloroacetonitrile | DMF | 10% aq. KOH | 85 | 6 | 80 |

Table 2: Synthesis of various 3-Amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides

| N-Aryl-2-chloroacetamide Substituent | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Melting Point (°C) |

| 4-Fluorophenyl | DMF | 10% aq. KOH | 85 | 2-3 | 83 | 208-209 |

| 4-Methoxyphenyl | DMF | 10% aq. KOH | 85 | 2-3 | 69 | 169-171 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the synthesis process.

References

Synthesis of Aminomethyl Derivatives from 2-Mercapto-4,6-dimethylnicotinonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of S-aminomethyl derivatives of 2-Mercapto-4,6-dimethylnicotinonitrile. The synthesis proceeds via an S-aminomethylation reaction, a variant of the Mannich reaction, by reacting the starting material with formaldehyde (B43269) and various secondary amines. This method offers a straightforward and efficient route to a library of novel compounds with potential applications in medicinal chemistry and drug discovery. Detailed experimental procedures, tabulated quantitative data for a series of derivatives, and spectroscopic characterization are presented.

Introduction

This compound is a versatile heterocyclic building block in organic synthesis. The presence of a reactive thiol group allows for a variety of chemical modifications, including S-alkylation and S-aminomethylation. The latter, achieved through a Mannich-type reaction, provides a convenient method for introducing aminomethyl functionalities. These moieties are known to enhance the physicochemical properties and biological activities of parent molecules. This protocol details the synthesis of a series of S-aminomethyl derivatives of this compound, providing researchers with a practical guide for the preparation of these compounds.

Reaction Scheme

The synthesis of S-aminomethyl derivatives of this compound is achieved through a one-pot reaction with formaldehyde and a variety of secondary amines. The general reaction scheme is depicted below:

Application Notes and Protocols: 2-Mercapto-4,6-dimethylnicotinonitrile as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-4,6-dimethylnicotinonitrile is a versatile heterocyclic building block crucial in the synthesis of various biologically active compounds. Its unique structure, featuring a pyridine (B92270) ring substituted with a mercapto, two methyl, and a nitrile group, provides multiple reactive sites for chemical modification. This allows for the construction of complex fused heterocyclic systems, such as thieno[2,3-b]pyridines and pyridothienopyrimidines. These scaffolds are of significant interest in pharmaceutical research due to their demonstrated broad-spectrum antimicrobial and potent anticancer activities. This document provides detailed application notes and experimental protocols for the utilization of this compound as a key pharmaceutical intermediate.

Applications in the Synthesis of Bioactive Molecules

This compound is a pivotal starting material for the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. The general synthetic strategy involves the S-alkylation of the mercapto group, followed by an intramolecular Thorpe-Ziegler cyclization. This approach leads to the formation of a thiophene (B33073) ring fused to the pyridine core, yielding the 3-aminothieno[2,3-b]pyridine scaffold.

These 3-aminothieno[2,3-b]pyridine intermediates can be further elaborated into more complex heterocyclic systems, such as pyridothienopyrimidines, through cyclocondensation reactions with various reagents. The resulting compounds have shown promising biological activities, including:

-

Anticancer Activity: Certain pyridothienopyrimidine derivatives have exhibited significant cytotoxic effects against various cancer cell lines, with some compounds demonstrating inhibitory activity against key enzymes like EGFR kinase.

-

Antimicrobial Activity: A range of synthesized thienopyridine and pyridothienopyrimidine derivatives have displayed notable antibacterial and antifungal properties against various pathogenic strains.

Data Presentation

Table 1: Synthesis and Characterization of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides

| Compound ID | N-Aryl Substituent | Yield (%) | Melting Point (°C) | HRMS (m/z) [M+H]⁺ |

| 1a | 4-Fluorophenyl | 83 | 208–209 | 316.0914 |

| 1b | 4-Methoxyphenyl | 69 | 169–171 | 380.1050 (M+Na)⁺ |

Table 2: Spectral Data for Representative 3-Amino-thieno[2,3-b]pyridine Derivatives

| Compound ID | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | IR (KBr, cm⁻¹) |

| 2a | 7.39–8.62 (m, 8H, ArH's and NH₂) | - | 3425, 3348, 3247 (NH₂), 3070 (CH), 2194 (CN), 1658 (C=N), 1569 (C=C) |

| 2b | 6.88 (s, br., 2H, NH₂), 7.31–8.11 (m, 7H, ArH's) | - | 3320, 3151 (NH₂), 3001 (CH), 1648 (C=N), 1573 (C=C) |

Note: '-' indicates data not available in the provided search results.

Table 3: Biological Activity of Pyridothienopyrimidine Derivatives

| Compound ID | Target | Activity | IC₅₀ / MIC |

| 3a | MCF-7 (breast cancer) | Cytotoxic | 1.17 µM |

| 3b | HeLa (cervical cancer) | Cytotoxic | 2.79 µM |

| 3c | EGFR Kinase | Inhibitor | 7.27 nM |

| 4a | S. aureus | Antibacterial | 4 µg/mL |

| 4b | C. albicans | Antifungal | 8 µg/mL |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides

This protocol describes the S-alkylation of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile followed by intramolecular Thorpe-Ziegler cyclization.[1]

Materials:

-

4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

-

N-aryl-2-chloroacetamide

-

10% aqueous Potassium Hydroxide (KOH) solution

-

Dimethylformamide (DMF)

Procedure:

-